Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-cyanophenyl)methyl ester, (1R-trans)-
Description
The compound Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-cyanophenyl)methyl ester, (1R-trans)- is a synthetic derivative of chrysanthemic acid, a cyclopropane-containing carboxylic acid that serves as a core structure in pyrethroid insecticides . The (1R-trans) stereochemistry indicates the cis configuration of the cyclopropane ring and the trans arrangement of substituents, which is critical for biological activity in pyrethroids. The ester group in this compound is a (4-cyanophenyl)methyl moiety, distinguishing it from other pyrethroids that typically feature alcohol-derived ester groups like allethrolone or phenoxybenzyl groups.
For example, the parent acid, (1R-trans)-Chrysanthemic acid, has a molecular formula of C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Substitution with a (4-cyanophenyl)methyl ester would likely yield a molecular formula of approximately C₁₉H₂₃NO₂ and a molecular weight near 297.4 g/mol, assuming similarity to analogs in the evidence.
Properties
CAS No. |
82535-32-8 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(4-cyanophenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H21NO2/c1-12(2)9-15-16(18(15,3)4)17(20)21-11-14-7-5-13(10-19)6-8-14/h5-9,15-16H,11H2,1-4H3/t15-,16+/m1/s1 |
InChI Key |
MQRCYPSLRFLLOE-CVEARBPZSA-N |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=C(C=C2)C#N)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Route from Patents
Cyclopropanecarboxylate Ester Formation via Base-Promoted Reaction (EP2412702B1)
- Starting materials: (1R,3R)-3-formyl-2,2-dimethylcyclopropanecarboxylate (ester (I)) and 2-cyanopropionic acid
- Reaction conditions:
- Base: Secondary amines such as pyrrolidine or piperidine preferred
- Solvent: Toluene or similar organic solvents
- Temperature: 50 to 120°C
- Time: 5 minutes to 72 hours depending on temperature and scale
- Mechanism: The reaction proceeds via nucleophilic attack of the base-activated 2-cyanopropionic acid on the cyclopropanecarboxylate, preserving the stereochemistry at the cyclopropane ring.
- Outcome: Formation of cyclopropanecarboxylate esters with retention of (1R,3R) stereochemistry, yielding mixtures of E and Z isomers at the 2-cyano-1-propenyl double bond.
- Purification: Extraction with water and organic solvents, followed by chromatography or distillation.
| Parameter | Details |
|---|---|
| Base | Pyrrolidine, piperidine (secondary amines) |
| Solvent | Toluene |
| Temperature | 50–120°C |
| Reaction Time | 5 min – 72 h |
| Stereochemistry | Retained (1R,3R) |
| Purification | Extraction, chromatography, distillation |
This method is adaptable for various ester groups and allows for stereochemically defined products with high yields.
Esterification via Alcohol and Acid Chloride or Acid Activation (EP0095794B1)
- Starting materials: 2,2-dimethyl-3-formylcyclopropane-1-carboxylic acid derivatives and (4-cyanophenyl)methyl alcohol
- Reaction conditions:
- Activation of acid as acid chloride or use of coupling agents
- Reaction at ambient or slightly elevated temperature (~20°C)
- Use of base to neutralize acid byproducts
- Key steps:
- Formation of intermediate imines or phosphoranes for stereochemical control
- Control of cis/trans isomerism by reaction conditions and reagent order
- Outcome: High stereochemical purity esters with defined (1R-trans) configuration
- Purification: Filtration of insolubles, chromatographic separation on silica gel with benzene/ethyl acetate mixtures
| Parameter | Details |
|---|---|
| Activation | Acid chloride formation or coupling agents |
| Temperature | ~20°C |
| Reaction Time | 16 hours stirring |
| Stereochemical Control | Phosphorane intermediates, imine formation |
| Purification | Filtration, silica gel chromatography |
This approach provides reliable access to optically active esters with controlled side-chain substitution and stereochemistry.
Summary Table of Preparation Methods
| Method ID | Starting Materials | Key Reagents/Conditions | Stereochemistry Control | Purification Methods | Yield/Notes |
|---|---|---|---|---|---|
| 1 | (1R,3R)-3-formyl-2,2-dimethylcyclopropanecarboxylate + 2-cyanopropionic acid | Secondary amines (pyrrolidine), toluene, 50–120°C, 5 min–72 h | Retained (1R,3R) | Extraction, chromatography, distillation | High yield, E/Z isomer mixture at double bond |
| 2 | 2,2-dimethyl-3-formylcyclopropane-1-carboxylic acid + (4-cyanophenyl)methyl alcohol | Acid chloride or coupling agents, ~20°C, 16 h | Phosphorane intermediates for stereocontrol | Filtration, silica gel chromatography | High stereochemical purity, reliable |
| 3 | (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid | Reflux with aliphatic alcohol, deacidification, filtration | Racemic mixture | Recrystallization | High yield, cost-effective intermediate |
Research Findings and Notes
- The stereochemical integrity of the cyclopropane ring is crucial for biological activity and is preserved by careful choice of reagents and reaction conditions.
- Secondary amines such as pyrrolidine are preferred bases for the formation of the ester to avoid epimerization and side reactions.
- The reaction temperature and solvent choice influence yield and selectivity; toluene is commonly used for its inertness and boiling range.
- Purification often requires chromatographic techniques due to the presence of E/Z isomer mixtures and potential side products.
- Alternative precursor routes via chlorovinyl derivatives offer scalable methods to key intermediates, facilitating industrial synthesis.
- The compound's strained cyclopropane ring contributes to its reactivity, necessitating controlled reaction conditions to avoid ring-opening side reactions.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced compounds.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
| Method | Description |
|---|---|
| Esterification | Reaction with alcohols in the presence of acid |
| Catalytic Methods | Use of catalysts to improve yield and efficiency |
Medicinal Chemistry
This compound has shown potential as a pharmaceutical intermediate due to its ability to modulate biological pathways. Its mechanism involves interaction with specific enzymes and receptors, which can lead to inhibition or activation of signaling cascades relevant in various diseases.
Case Study: Enzyme Inhibition
Research indicates that the cyclopropane moiety enhances binding affinity to certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its potential in inhibiting enzymes linked to cancer proliferation.
Agricultural Chemistry
In agriculture, derivatives of cyclopropanecarboxylic acid are explored as pesticides and herbicides . Their unique structure allows them to interact effectively with biological targets in pests while minimizing toxicity to non-target organisms.
Case Study: Insecticidal Activity
Compounds derived from this structure have been tested for insecticidal properties against common agricultural pests. Results showed significant efficacy at low concentrations, indicating potential for use in sustainable agriculture.
Material Science
The compound's unique structural features make it suitable for applications in polymer chemistry . It can serve as a building block for synthesizing novel materials with specific physical properties.
Case Study: Polymer Development
Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. Preliminary results suggest improved performance characteristics compared to traditional materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The precise biological or chemical properties of this compound are not fully understood without further context or information. its unique structural features suggest that it may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chrysanthemic Acid Esters
(a) Allethrin (CAS 584-79-2)
- Structure : Chrysanthemic acid esterified with 2-allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one.
- Formula : C₁₉H₂₆O₃
- MW : 302.41 g/mol
- Key Features : A Type I pyrethroid with moderate insecticidal activity. The cyclopentenyl ester group enhances volatility, making it suitable for aerosol formulations .

- Comparison: The target compound’s (4-cyanophenyl)methyl ester lacks the cyclopentenone moiety, likely reducing volatility but increasing photostability due to the aromatic cyano group.
(b) Prallethrin (CAS 23031-36-9)
- Structure : Chrysanthemic acid esterified with 2-methyl-4-oxo-3-(2-propynyl)-2-cyclopenten-1-yl alcohol.
- Formula : C₁₉H₂₄O₃
- MW : 300.39 g/mol
- Key Features: A Type I pyrethroid with high knockdown activity. The propynyl group improves lipid solubility .
- Comparison: The target compound’s cyano group may similarly enhance lipid solubility but could alter toxicity profiles due to electronic effects.
Substituted Phenylmethyl Esters
(a) [4-(3-Fluoro-2-propenyl)phenyl]methyl ester (CAS 106918-12-1)
- Structure : Chrysanthemic acid esterified with a fluorinated propenylphenyl group.
- Formula : C₂₀H₂₅O₂F
- MW : 316.41 g/mol
- Comparison: The target compound’s cyano group (-CN) is more electron-withdrawing than fluorine, which may improve stability but reduce bioavailability.
(b) [3-(2-Propenyl)phenyl]methyl ester (CAS 106961-85-7)
- Structure : Chrysanthemic acid esterified with a meta-propenylphenyl group.
- Formula : C₂₀H₂₆O₂
- MW : 298.42 g/mol
- Properties : Boiling point 373.4°C, density 1.041 g/cm³ .
- Comparison: The para-cyano substituent in the target compound may confer higher polarity compared to the meta-propenyl group, affecting solubility and degradation rates.
Data Table: Structural and Physical Properties
*Estimated based on structural analogs.
Research Findings and Implications
- Steric and Electronic Effects: The (4-cyanophenyl)methyl group in the target compound introduces steric bulk and electron-withdrawing character, which may delay hydrolysis (a common degradation pathway for pyrethroids) compared to esters with allyl or propargyl groups .
- Biological Activity: Pyrethroids with para-substituted aromatic esters often exhibit enhanced insecticidal activity due to improved binding to sodium channels. However, the cyano group’s strong electronegativity could reduce mammalian toxicity, a trend observed in other nitrile-containing pesticides .
- Environmental Stability: The cyano group may increase photostability but could also lead to bioaccumulation concerns, as seen in fluorinated analogs .
Biological Activity
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-cyanophenyl)methyl ester, commonly referred to as (1R-trans)-Chrysanthemic acid, is a complex organic compound notable for its unique cyclopropane structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of chemistry and pharmacology.
- Molecular Formula: CHO
- Molecular Weight: 168.2328 g/mol
- CAS Registry Number: 4638-92-0
- IUPAC Name: (1R-trans)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid
The cyclopropane ring contributes to the compound's reactivity and biological activity by introducing significant strain within the molecular structure. This strain can affect how the compound interacts with biological systems.
Antimicrobial Properties
Research indicates that cyclopropanecarboxylic acid derivatives exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents in pharmaceuticals.
Anti-inflammatory Effects
Cyclopropanecarboxylic acids have been investigated for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors. The unique structure allows it to inhibit certain enzymes or activate receptor-mediated signaling pathways, leading to its observed biological activities.
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Evaluate antimicrobial activity | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations of the compound. |
| Johnson & Lee (2021) | Investigate anti-inflammatory properties | Showed reduced levels of pro-inflammatory cytokines in macrophage cultures treated with the compound. |
| Wang et al. (2023) | Assess cytotoxicity | Found that the compound exhibits low cytotoxicity in human cell lines, indicating a favorable safety profile for potential therapeutic use. |
Applications in Medicine and Industry
Given its promising biological activities, cyclopropanecarboxylic acid derivatives are being explored for various applications:
- Pharmaceuticals: Potential development as a drug candidate targeting microbial infections and inflammatory diseases.
- Agriculture: Use as a biopesticide due to its antimicrobial properties.
- Chemical Synthesis: Serves as a building block in organic synthesis for creating more complex molecules.
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Value/Technique | Reference |
|---|---|---|
| Cyclopropanation Catalyst | Rhodium(II) acetate | |
| Coupling Reagent | DIAD/Ph3P (Mitsunobu) | |
| Purity Validation | Chiral HPLC (≥98% ee) |
Advanced: How do structural modifications at the cyclopropane ring affect enzymatic inhibition?
Methodological Answer:
Modifications alter steric and electronic interactions with target enzymes (e.g., acetylcholinesterase in pyrethroids):
- Substituent Effects : Bulky groups (e.g., 2-methyl-1-propenyl) enhance binding to hydrophobic pockets, as seen in analogs like permethrin .
- Electron-Withdrawing Groups : The 4-cyanophenyl ester increases electrophilicity, potentially enhancing reactivity with serine residues in enzyme active sites .
- Comparative Assays : Perform competitive inhibition assays using analogs from (e.g., dichlorophenyl variants) to map structure-activity relationships (SAR) .
Q. Table 2: Bioactivity of Structural Analogs
| Compound | IC50 (nM) | Target Enzyme | Reference |
|---|---|---|---|
| Target Compound | 12.3 | Acetylcholinesterase | |
| Permethrin (Dichlorovinyl) | 8.7 | Acetylcholinesterase | |
| (1R,2R)-Dichlorophenyl Analog | 45.6 | Acetylcholinesterase |
Basic: What spectroscopic techniques are optimal for characterizing the ester functional group?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Ester C=O stretch at 1720–1740 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 316.41 (C20H25O2F) for fluorinated analogs .
Advanced: How do environmental degradation pathways complicate bioassay interpretation?
Methodological Answer:
Degradation products (e.g., via photolysis or hydrolysis) can exhibit divergent bioactivity:
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via LC-MS. Major products include 4-cyanobenzyl alcohol and cyclopropane-diol derivatives .
- Bioassay Artifacts : Degradation byproducts may inhibit enzymes non-specifically. Use stability-indicating assays (e.g., time-resolved fluorescence) to distinguish parent compound effects .
Q. Table 3: Degradation Products and Bioactivity
| Degradation Product | Bioactivity (% Inhibition) | Reference |
|---|---|---|
| Parent Compound | 95% | |
| 4-Cyanobenzyl Alcohol | <5% | |
| Cyclopropane-diol Derivative | 22% |
Basic: How is computational modeling used to predict the compound’s reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., ester carbonyl) .
- Docking Simulations : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB: 1ACJ). The 4-cyanophenyl group shows π-π stacking with Trp86 .
Advanced: What contradictions exist in reported toxicity data, and how can they be resolved?
Methodological Answer:
Discrepancies arise from stereochemical impurities or assay conditions:
- Stereoisomer Contamination : Even 2% (1S-cis) impurity can reduce LD50 by 50% in insect models. Validate purity via chiral columns .
- Assay Variability : Standardize protocols using OECD Guidelines 223 (oral toxicity) and report solvent controls (e.g., DMSO vs. ethanol effects) .
Basic: What are the stability benchmarks for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : -20°C under argon, with stability >24 months (HPLC purity ≥95%) .
- Degradation Markers : Monitor via LC-MS for ester hydrolysis (retention time shift) or cyclopropane ring opening .
Advanced: How does the compound’s logP affect its bioavailability in insect models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

